molecular formula C12H12Cl2N2O2 B14567091 N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide CAS No. 61767-37-1

N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B14567091
CAS No.: 61767-37-1
M. Wt: 287.14 g/mol
InChI Key: ZCAJNZVLRNIZND-UHFFFAOYSA-N
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Description

N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide group attached to a dichloro-substituted ethylamino prop-1-en-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of benzoyl chloride with ethylamine to form N-ethylbenzamide. This intermediate is then subjected to chlorination using chlorine gas to introduce the dichloro groups. The final step involves the reaction of the chlorinated intermediate with a suitable reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dichloro groups to other functional groups.

    Substitution: The dichloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[1,1-Dichloro-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
  • N-[1,1-Dichloro-3-(propylamino)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific substitution pattern and the presence of the ethylamino group. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61767-37-1

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

N-[1,1-dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C12H12Cl2N2O2/c1-2-15-12(18)9(10(13)14)16-11(17)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,18)(H,16,17)

InChI Key

ZCAJNZVLRNIZND-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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